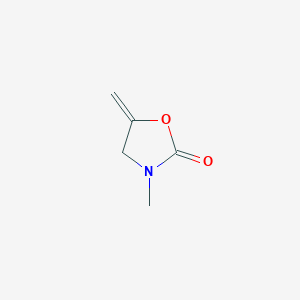

2-Oxazolidinone, 3-methyl-5-methylene-

Description

Significance of 5-Methylene 2-Oxazolidinones in Advanced Organic Synthesis and Heterocyclic Chemistry

5-Methylene 2-oxazolidinones are highly valued as reactive intermediates in organic synthesis. The exocyclic double bond provides a site for a variety of chemical transformations, including cycloadditions, conjugate additions, and polymerizations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. Their utility extends to the synthesis of novel heterocyclic compounds, which are often key components in pharmaceuticals and other biologically active molecules. For instance, the exploration of C-5 methylene-linked heterocyclic side chains on oxazolidinone cores has led to the discovery of new potent antibacterial agents. nih.gov

Historical Context of Oxazolidinone Ring System Construction and Early Synthetic Innovations

The construction of the oxazolidinone ring system has been a subject of interest for synthetic chemists for many years. Early methods for the synthesis of oxazolidinones often involved the use of hazardous reagents such as phosgene (B1210022) or its derivatives to cyclize β-amino alcohols. bioorg.org These methods, while effective, posed significant safety and environmental concerns.

A significant advancement in the synthesis of 5-methylene-1,3-oxazolidin-2-ones came with the development of gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates. organic-chemistry.org This method offered a milder and more efficient route to these valuable compounds, avoiding the use of highly toxic reagents. Other innovative approaches include palladium-catalyzed reactions and methods involving the cyclization of allylic amines with carbon dioxide. organic-chemistry.org

Current Research Landscape and Focus on 2-Oxazolidinone (B127357), 3-methyl-5-methylene-

While extensive research has been conducted on the broader class of oxazolidinones, particularly in the context of antibiotics like Linezolid, specific studies focusing solely on 2-Oxazolidinone, 3-methyl-5-methylene- are less prevalent in publicly available literature. Current research on related 5-methylene oxazolidinones continues to explore their reactivity and potential applications. For example, transition-metal-catalyzed reactions of 5-methylene-2-oxazolidinone with isocyanates have been investigated to produce corresponding urethanes. researchgate.net

The 3-methyl substitution on the oxazolidinone ring is known to influence the compound's physical and chemical properties. For instance, 3-methyl-2-oxazolidinone is a liquid at room temperature and has been explored as a component in electrolytes for lithium batteries. sigmaaldrich.com It is plausible that the 3-methyl group in 2-Oxazolidinone, 3-methyl-5-methylene- would similarly affect its reactivity and potential applications.

Recent studies on 5-substituted oxazolidinones have demonstrated that modifications at this position can lead to potent antibacterial activity. nih.gov This highlights the continued interest in developing new oxazolidinone derivatives with tailored biological properties. The investigation into 5-(carbamoylmethylene)-oxazolidin-2-ones as potential anticancer agents further underscores the therapeutic potential of this class of compounds. nih.gov

Although detailed research findings specifically for 2-Oxazolidinone, 3-methyl-5-methylene- are limited, the established significance of the 5-methylene-2-oxazolidinone scaffold and the influence of N-alkylation suggest that this compound holds promise as a valuable building block in organic synthesis and medicinal chemistry research. Further investigation into its specific synthesis, characterization, and reactivity is warranted to fully unlock its potential.

Structure

2D Structure

3D Structure

Properties

CAS No. |

112474-34-7 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

3-methyl-5-methylidene-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H7NO2/c1-4-3-6(2)5(7)8-4/h1,3H2,2H3 |

InChI Key |

BMKUTBNXQRPKQE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=C)OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxazolidinone, 3 Methyl 5 Methylene and Its Analogs

Catalytic Approaches for the Formation of 5-Methylene-1,3-oxazolidin-2-ones

A variety of catalytic systems have been developed to facilitate the synthesis of 5-methylene-1,3-oxazolidin-2-ones, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereocontrol.

Dinuclear Copper-Catalyzed Asymmetric Propargylic Amination–Carboxylative Cyclization Sequences

A novel and efficient one-pot strategy for synthesizing chiral 2-oxazolidinones involves a dinuclear copper-catalyzed tandem asymmetric propargylic amination–carboxylative cyclization sequence. rsc.org This method utilizes propargylic esters and nucleophilic alkyl amines under an ambient pressure of carbon dioxide to produce a range of chiral 2-oxazolidinones with an exocyclic methylene (B1212753) group in good yields and high enantioselectivities. rsc.org Another tandem approach combines copper-catalyzed asymmetric propargylic amination (ACPA) with a subsequent silver-catalyzed carboxylative cyclization (SCC) using CO2. researchgate.netplu.mx This one-pot sequence is effective for a broad scope of secondary propargylic acetates and primary amines, yielding N-aryl or N-aliphatic ethynylamines with high enantiomeric excess. researchgate.net A key innovation in this process is the use of the chelator triethylenetetramine (B94423) (TETA) to sequester the copper catalyst, which would otherwise interfere with the silver-catalyzed cyclization step. researchgate.netplu.mx

Table 1: Dinuclear Copper-Catalyzed Synthesis of Chiral 2-Oxazolidinones

| Starting Materials | Catalyst System | Key Features | Product Type | Ref |

|---|---|---|---|---|

| Propargylic esters, Alkyl amines, CO2 | Dinuclear Copper Complex | One-pot, Ambient CO2 pressure, High enantioselectivity | Chiral 5-methylene-2-oxazolidinones | rsc.org |

| Secondary propargylic acetates, Primary amines, CO2 | Cu-catalyst (ACPA) / Ag-catalyst (SCC) with TETA chelator | One-pot, Broad substrate scope, High enantioselectivity | Chiral 5-methylene-2-oxazolidinones | researchgate.net |

Gold(I)-Catalyzed Rearrangement of Propargylic Carbamates

Gold catalysts are effective in mediating the cyclization of nitrogen-containing propargylic substrates. The synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides using gold(III) chloride proceeds under mild conditions. nih.gov Notably, during this reaction, a 5-methylene-4,5-dihydrooxazole intermediate can be observed and isolated, which is structurally analogous to the target 5-methylene-2-oxazolidinone. nih.gov This indicates the potential of gold catalysis for the formation of the desired exocyclic double bond. Furthermore, gold-catalyzed skeletal rearrangement of O-propargylic formaldoximes leads to the formation of 4-methylene-2-isoxazolines through an intermolecular methylene transfer, further demonstrating the utility of gold catalysts in constructing heterocyclic systems with exocyclic methylene groups. sci-hub.sedntb.gov.ua

Palladium-Catalyzed Cyclization Reactions and Ring-Opening Cyclizations

Palladium catalysis offers versatile routes to oxazolidinone structures. An efficient method for synthesizing 1,3-oxazolidin-2-one derivatives is the intramolecular hydroamination of propargylic carbamates, catalyzed by a heterogeneous palladium species immobilized on an amino-functionalized siliceous mesocellular foam (PdII-AmP-MCF). nih.gov This catalyst demonstrates high efficiency at low loadings and mild temperatures. nih.gov

Palladium catalysts have also been employed in more complex cascade reactions. For instance, a microwave-assisted palladium-catalyzed reductive cyclization/ring-opening/aromatization sequence of N-propargyl oxazolidines has been developed for the synthesis of 4-substituted isoquinolines. acs.orgnih.gov This transformation involves the cleavage of C–O and C–N bonds within the oxazolidine (B1195125) ring. acs.orgnih.gov Additionally, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides provide access to aza[3.1.0]bicycles, showcasing the ability of palladium to facilitate the formation of new C–N bonds in complex molecular architectures. nih.govsemanticscholar.org

Table 2: Palladium-Catalyzed Reactions for Oxazolidinone Synthesis and Transformation

| Reaction Type | Substrate | Catalyst | Product | Ref |

|---|---|---|---|---|

| Intramolecular Hydroamination | Propargylic Carbamates | Heterogeneous PdII-AmP-MCF | 1,3-Oxazolidin-2-ones | nih.gov |

| Reductive Cyclization/Ring-Opening | N-Propargyl Oxazolidines | Palladium catalyst | 4-Substituted Isoquinolines | acs.orgnih.gov |

| Intramolecular aza-Wacker-type Cyclization | Vinyl Cyclopropanecarboxamides | Palladium(II) complex | Aza[3.1.0]bicycles | nih.govsemanticscholar.org |

Silver-Catalyzed Carboxylative Cyclization with Carbon Dioxide

Silver catalysts have emerged as highly effective for the carboxylative cyclization of propargylic amines and alcohols with carbon dioxide, representing a key method for CO2 utilization in organic synthesis. rsc.org These reactions often proceed under mild conditions. rsc.org The use of silver complexes with bulky ligands, such as DavePhos or N-heterocyclic carbenes, allows for the smooth conversion of propargylic alcohols with CO2 into cyclic alkylidene carbonates. acs.orgresearchgate.net

For the synthesis of 2-oxazolidinones, silver-catalyzed carboxylative cyclization of propargylamines is a prominent strategy. oup.comrsc.org An attractive system utilizes inexpensive and commercially available silver salts in combination with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). oup.com This approach can function even under atmospheric pressure of CO2. oup.com To improve CO2 fixation efficiency, non-gaseous CO2 sources like carbamate (B1207046) salts have been employed, where silver catalysts activate both the alkyne and the carbamate salt. oup.comoup.com This dual-activation approach allows the reaction to proceed smoothly even with a minimal CO2 source. oup.com

Metal-Free and Organocatalytic Systems for 2-Oxazolidinone (B127357) Synthesis

In the push towards more sustainable chemical processes, metal-free and organocatalytic systems for 2-oxazolidinone synthesis have been developed. The first metal- and solvent-free synthesis of 5-methylene-2-oxazolidinones via carboxylative cyclization of N-propargylamines with CO2 was reported in 2010. rsc.org This reaction utilized a polystyryl-supported tertiary amine resin as the catalyst. rsc.org

Organocatalytic approaches often involve the activation of substrates through hydrogen bonding or other non-covalent interactions. For example, bifunctional phase-transfer catalysts containing a quaternary ammonium (B1175870) salt and a hydrogen-bond donor group (like a urea (B33335) moiety) have been used to catalyze the [3+2] coupling of isocyanates and epoxides to afford 2-oxazolidinones in high yields. nih.govresearchgate.net Another sustainable approach employs a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable catalyst for the conversion of epoxy amines into various 2-oxazolidinone scaffolds using CO2 as the C1 source. rsc.orgrsc.org This system can be used in a continuous flow setup, demonstrating excellent stability and recyclability. rsc.orgrsc.org

Carboxylative Cyclization Strategies Utilizing Carbon Dioxide as a C1 Feedstock

The use of carbon dioxide as an abundant, inexpensive, and non-toxic C1 feedstock is a cornerstone of green chemistry. oup.comrsc.orgrsc.org The carboxylative cyclization of propargylamines with CO2 to form the 2-oxazolidinone skeleton is a particularly attractive CO2 fixation method due to the pharmaceutical relevance of the product. oup.comoup.com

Various catalytic systems have been optimized for this transformation. Silver-catalyzed systems are particularly noteworthy for their high reactivity under mild conditions. rsc.org For instance, a robust dual-component catalyst of silver acetate (B1210297) and tetraheptylammonium (B15475950) bromide has been shown to be highly effective for the carboxylative cyclization of both propargylic alcohols and amines with CO2 under ambient conditions, achieving high turnover numbers. researchgate.net

To overcome challenges associated with the use of gaseous CO2, such as the need for pressure and the inefficient use of the gas, methods using non-gaseous CO2 sources have been developed. oup.comoup.com Carbamate salts, formed from amines and CO2, can be used as a direct source for the carboxylative cyclization of propargylamines, with silver catalysts facilitating the dual activation of both the alkyne and the carbamate. oup.comoup.com Additionally, silica-coated magnetite has been employed as a recoverable and reusable catalyst for the carboxylative cyclization of propargylic amines with CO2, offering a practical and sustainable process. nih.gov These strategies highlight the ongoing efforts to develop efficient and environmentally benign syntheses of valuable oxazolidinone structures by valorizing carbon dioxide. acs.org

Table 3: Comparison of Catalytic Systems for Carboxylative Cyclization with CO2

| Catalyst System | Substrate | CO2 Source | Key Advantages | Ref |

|---|---|---|---|---|

| Silver salt / DBU | Propargylamine (B41283) | Gaseous CO2 (1 atm) | Uses inexpensive, commercial catalysts | oup.com |

| Silver salt | Propargylamine | Carbamate salt | Non-gaseous CO2 source, high efficiency | oup.comoup.com |

| Silver acetate / Tetraheptylammonium bromide | Propargylic amine | Gaseous CO2 (ambient) | High turnover number, mild conditions | researchgate.net |

| Polystyrene-supported tertiary amine | N-Propargylamine | Gaseous CO2 (2 MPa) | Metal-free, solvent-free | rsc.org |

| Silica-coated magnetite | Propargylamine | Gaseous CO2 | Readily recoverable and reusable catalyst | nih.gov |

Reactions of Propargylamines with CO2 for Oxazolidinone Formation

The carboxylative cyclization of propargylamines with carbon dioxide (CO2) represents a highly atom-economical and environmentally benign route to 5-methylene-2-oxazolidinones. rsc.orgrsc.org This transformation involves the reaction of a propargylamine with CO2, often facilitated by a catalyst, to yield the corresponding oxazolidinone derivative. rsc.orgrsc.org

A variety of catalytic systems have been developed to promote this reaction under mild conditions. For instance, gold(I) complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to be efficient catalysts for the carboxylative cyclization of a range of propargylic amines with CO2. acs.org These reactions can proceed in methanol (B129727) under mild conditions, even without the need for additives like silver salts or bases. acs.org The proposed mechanism involves the activation of the alkyne moiety by the cationic gold(I) center, followed by an intramolecular anti-fashion addition of the in situ formed carbamate. acs.org

Palladium catalysts have also been employed in these cyclization reactions. acs.orgacs.org A palladium-catalyzed multicomponent reaction involving propargylamines, aryl halides, and CO2 at atmospheric pressure allows for the synthesis of highly functionalized 5-methylene-1,3-oxazolidin-2-ones. researchgate.net Indenediide-based Pd SCS pincer complexes are also effective in promoting the carboxylative cyclization of propargylamines under mild conditions (0.5–1 bar of CO2). acs.org

Furthermore, metal-free conditions have been explored for this transformation. The reaction can proceed smoothly in supercritical carbon dioxide (scCO2) without any metal or base catalyst, exclusively yielding (Z)-5-alkylidene-1,3-oxazolidin-2-ones. rsc.org The scCO2 acts as both a reactant and a reaction medium, facilitating the formation of carbamic acid or its ammonium salt, which then undergoes cyclization. rsc.org

Table 1: Catalytic Systems for Oxazolidinone Formation from Propargylamines and CO2

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| IPr-Au(I) complexes | Propargylic amines | Mild conditions, no additives required | acs.org |

| PdCl2(dppf)/NaOtBu | Propargylamine, iodobenzene | Atmospheric CO2 pressure | researchgate.net |

| Indenediide-based Pd SCS pincer complexes | Propargylamines | Mild conditions (0.5–1 bar CO2) | acs.org |

| Supercritical CO2 | Propargylic amines | Catalyst-free, high stereoselectivity | rsc.org |

| Cu(II)-polyoxometalate ionic liquid | N-propargylamines | Atmospheric CO2 pressure, solvent-free | rsc.org |

| Nanosilica-supported nano-Ni@Pd-based ionic liquid | N-propargylamines | Room temperature, solvent-free | rsc.org |

Three-Component Coupling Reactions Involving Propargyl Alcohols, Primary Amines, and CO2

An alternative and efficient strategy for the synthesis of 2-oxazolidinones is the three-component coupling reaction of propargylic alcohols, primary amines, and CO2. rsc.org This method allows for the construction of the oxazolidinone ring in a single step from readily available starting materials.

Copper-based catalytic systems have been found to be particularly effective for this transformation. A CuBr/ionic liquid system can efficiently catalyze the reaction of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones. mdpi.com This system demonstrates high turnover numbers and can operate under atmospheric pressure of CO2. mdpi.com The proposed mechanism involves the initial formation of a key cyclic carbonate intermediate from the propargylic alcohol and CO2, which then reacts with the aminoethanol. mdpi.com

Another notable copper-catalyzed system utilizes CuI with 1,10-phenanthroline (B135089) (1,10-phen) and t-BuOK. This system facilitates a three-component cascade reaction of propargylic alcohols, CO2, and 2-aminoethanols, leading to good to excellent yields of the desired 2-oxazolidinones. researchgate.net The in situ formed copper complex is believed to activate the triple bond of the propargylic alcohol. researchgate.net

Silver-catalyzed approaches have also been developed. Silver acetate (AgOAc) has been shown to be an efficient catalyst for the cycloaddition of CO2 with propargylic alcohols and primary amines under solvent-free conditions. rsc.org

Table 2: Catalytic Systems for Three-Component Synthesis of 2-Oxazolidinones

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| CuBr/Ionic Liquid | Propargylic alcohols, 2-aminoethanols, CO2 | Atmospheric CO2 pressure, high turnover number | mdpi.com |

| CuI/1,10-phen/t-BuOK | Propargylic alcohols, 2-aminoethanols, CO2 | Good to excellent yields, broad substrate scope | researchgate.net |

| AgOAc | Propargylic alcohols, primary amines, CO2 | Solvent-free conditions | rsc.org |

Electrochemical Approaches to 5-Vinyloxazolidinones

Electrochemical methods offer a novel and sustainable approach to the synthesis of 5-vinyloxazolidinones. A palladium-catalyzed electrocarboxylation of vinyl aziridines has been developed, which allows for the ring-opening cyclization with carbon dioxide under an ambient atmosphere. organic-chemistry.org This method is notable for its high yields and regio- and stereoselectivity. organic-chemistry.org The electrochemical approach provides an alternative to traditional chemical methods, often proceeding under milder conditions and avoiding the use of stoichiometric chemical oxidants or reductants.

Stereoselective and Enantioselective Synthesis of Chiral 5-Methylene 2-Oxazolidinones

The development of stereoselective and enantioselective methods for the synthesis of chiral 5-methylene 2-oxazolidinones is of significant importance due to the prevalence of chiral oxazolidinone scaffolds in pharmaceuticals and as chiral auxiliaries. nih.govrsc.org

Asymmetric Catalysis in Exocyclic Methylene Oxazolidinone Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. While the broader application of asymmetric catalysis to the synthesis of various oxazolidinones is well-documented, its specific application to the formation of exocyclic methylene oxazolidinones is an area of active research. The principles of asymmetric catalysis, involving the use of chiral catalysts to control the stereochemical outcome of a reaction, are directly applicable to the synthesis of these chiral heterocycles.

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are widely employed in asymmetric synthesis to control the stereochemistry of reactions. rsc.orgwikipedia.org In the context of 2-oxazolidinone synthesis, a chiral auxiliary can be temporarily incorporated into the starting material to direct the formation of a specific stereoisomer. nih.gov The auxiliary is then removed in a subsequent step to yield the desired enantiomerically pure product. wikipedia.org

One common strategy involves the use of Evans-type oxazolidinone auxiliaries, which are themselves chiral. wikipedia.orgnih.gov These auxiliaries can be acylated and then subjected to diastereoselective alkylation reactions. williams.edu The steric hindrance provided by the substituents on the chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org Subsequent cleavage of the auxiliary provides access to enantiomerically enriched compounds. williams.edu

Another approach involves the use of chiral aziridines as starting materials. Enantiomerically pure 2-substituted aziridines can undergo regioselective ring-opening followed by intramolecular cyclization to afford chiral 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.org This method allows the stereochemistry of the starting aziridine (B145994) to control the absolute configuration of the C-5 position in the resulting oxazolidinone. bioorg.org Similarly, chiral aziridine-2-methanols can be converted to chiral 4-(chloromethyl)oxazolidinones via intramolecular cyclization with phosgene (B1210022). bioorg.org

Table 3: Chiral Auxiliary-Based Approaches

| Chiral Auxiliary/Precursor | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Diastereoselective alkylation | High stereocontrol through steric hindrance | wikipedia.orgwilliams.edu |

| Chiral 2-Substituted Aziridines | Regioselective ring-opening and cyclization | Retention of configuration from aziridine to oxazolidinone | bioorg.org |

| Chiral Aziridine-2-methanols | Intramolecular cyclization with phosgene | Synthesis of chiral 4-(halomethyl)oxazolidinones | bioorg.org |

Novel Synthetic Routes and Expedient Constructions for Substituted 2-Oxazolidinones

The continuous demand for structurally diverse 2-oxazolidinones has driven the development of novel and expedient synthetic routes. A palladium-catalyzed multicomponent reaction of propargylic amines, alkynyl bromides, and cesium hydrogen carbonate has been reported as a method to access oxazolidinones, using the bicarbonate as a CO2 surrogate. researchgate.net

Another innovative approach involves a one-pot transformation of 2-functionalized enantiomerically pure aziridines into the corresponding 5-functionalized oxazolidin-2-ones. This stereospecific method proceeds with retention of configuration at the C-2 position of the aziridine. bioorg.org The reaction is initiated by the acylation of the aziridine nitrogen, which activates the ring for a regioselective opening. bioorg.org

Furthermore, a mechanochemical activation of sodium bicarbonate (NaHCO3) has been explored for the incorporation of the –CO2– moiety into a propargylamine with a minimal amount of solvent and short reaction times. researchgate.net This method represents a more sustainable approach to oxazolidinone synthesis. researchgate.net

Approaches from Urea and Ethanolamine (B43304) Reagents

The reaction of urea with ethanolamine or its derivatives represents a fundamental and direct approach to the synthesis of the 2-oxazolidinone ring system. This method can be carried out under various conditions, including thermal induction, microwave assistance, and in the presence of catalysts.

One established method involves heating equimolar amounts of urea and ethanolamine. organic-chemistry.org The reaction proceeds via the formation of a β-hydroxyethylurea intermediate, which then undergoes thermal decomposition and cyclization to yield 2-oxazolidinone with the evolution of ammonia. organic-chemistry.org To enhance the efficiency of this process, the reaction is often conducted in a high-boiling point solvent, such as diethyleneglycol monomethyl ether or diethyleneglycol monobutyl ether, at temperatures between 150°C and 200°C. organic-chemistry.org

A more contemporary and efficient approach utilizes microwave irradiation to accelerate the reaction between urea and ethanolamine reagents. nih.govorganic-chemistry.org This solvent-free or paste-medium reaction can significantly reduce reaction times to mere minutes, often providing excellent yields of the desired 2-oxazolidinone derivatives. organic-chemistry.orgnih.gov In some variations, a catalytic amount of a polar solvent like nitromethane (B149229) is added to the paste to absorb microwave energy and create localized "hot spots," which act as catalytic centers. nih.govorganic-chemistry.org

Furthermore, catalytic methods have been developed to improve the sustainability of this synthesis. For instance, cerium dioxide nanoparticles have been employed as a reusable heterogeneous catalyst for the solvent-free synthesis of 2-oxazolidinone from 2-aminoethanol and urea. bioorg.orgacs.org This eco-friendly approach can achieve high conversion rates and selectivity for the desired product under optimized conditions. bioorg.orgacs.org

| Method | Key Reagents | Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| Thermal Synthesis | Urea, Ethanolamine | 150-200°C, high-boiling solvent | 52.9% - 81% | organic-chemistry.org |

| Microwave-Assisted Synthesis | Urea, Ethanolamine derivatives | Microwave irradiation, 4-5 minutes | 81% - 97% | organic-chemistry.org |

| Catalytic Solvent-Free Synthesis | Urea, 2-Aminoethanol, CeO2 nanoparticles | 150°C, 6 hours, solvent-free | Up to 98.4% conversion | bioorg.orgacs.org |

Iodocyclocarbamation Reactions

Iodocyclocarbamation is a powerful method for the synthesis of 5-(iodomethyl)-2-oxazolidinones, which are valuable intermediates that can be further elaborated to introduce the 5-methylene group. This reaction involves the intramolecular cyclization of an N-allyl carbamate, induced by an iodine source.

The general strategy involves the treatment of an N-allylated carbamate with an electrophilic iodine reagent, such as iodine (I₂), in the presence of a base. The reaction proceeds through the iodonium (B1229267) ion-induced cyclization of the allylic double bond, with the carbamate nitrogen acting as the internal nucleophile. This process results in the formation of the 5-membered oxazolidinone ring with a newly installed iodomethyl group at the 5-position.

This methodology is particularly useful for the preparation of 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones from the corresponding N-allylated N-aryl or N-heteroaryl carbamates. nih.gov These resulting structures are versatile intermediates for the synthesis of a variety of biologically active compounds. nih.gov

While this reaction does not directly yield the 5-methylene-2-oxazolidinone, the resulting 5-(iodomethyl) derivative is a key precursor. Subsequent treatment of the 5-(iodomethyl)oxazolidinone with a suitable base can induce an elimination reaction to form the desired exocyclic double bond of the 5-methylene group.

| Substrate | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| N-allylated N-aryl carbamates | Iodine (I₂) | 3-Aryl-5-(iodomethyl)oxazolidin-2-ones | Useful intermediates for further functionalization. | nih.gov |

| N-allylated N-heteroaryl carbamates | Iodine (I₂) | 3-Heteroaryl-5-(iodomethyl)oxazolidin-2-ones | Precursors for potential lead compounds with biological activity. | nih.gov |

Mechanistic Investigations and Theoretical Studies of 5 Methylene Oxazolidinone Formation

Computational Chemistry Approaches (e.g., Density Functional Theory Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for dissecting the complex mechanisms involved in the formation of oxazolidinone rings. semanticscholar.orgnih.govnih.gov These theoretical calculations provide insights into reaction pathways that are often difficult to probe experimentally, allowing for the detailed analysis of catalytic cycles, transition states, and the origins of stereoselectivity. mdpi.com

DFT calculations have been instrumental in mapping out the catalytic cycles for various oxazolidinone syntheses. For instance, in the (salen)Cr-catalyzed coupling of aziridines with carbon dioxide, quantum mechanical calculations suggest a cycle initiated by the activation of the aziridine (B145994) ring through coordination to the Lewis acidic metal center. researchgate.net Similarly, DFT has been used to elucidate the mechanism of cycloaddition reactions between epoxides and isocyanates. nih.govbeilstein-journals.org These studies have revealed that the cycloaddition can proceed through an asynchronous concerted mechanism. nih.gov

Proposed catalytic cycles often involve several key intermediates whose structures and stabilities can be predicted computationally. In the palladium-catalyzed oxidative carbonylation of amino alcohols, the proposed cycle includes organopalladium intermediates that undergo migratory insertion of carbon monoxide to form organocarbonylpalladium species. researchgate.net The identification of such intermediates is crucial for understanding the step-by-step transformation of reactants into products. Another example involves the formation of an oxazolidinone intermediate during the deuteration of α-amino acids when treated with acetic anhydride (B1165640) and D₂O. mdpi.com

| Reaction Type | Catalyst System | Proposed Key Intermediates | Computational Method | Reference |

|---|---|---|---|---|

| [Aziridine + CO₂] Coupling | (salen)CrIIICl | Aziridine-catalyst adduct; Ring-opened species | Quantum Mechanics | researchgate.net |

| Oxidative Carbonylation of Amino Alcohols | Pd(II) | Organopalladium-amino alcohol complex; Organocarbonylpalladium species | Not Specified | researchgate.net |

| [Epoxide + Isocyanate] Cycloaddition | None (Theoretical Study) | Reactant complex; Oxazolidinone intermediates | DFT (M06-2X/6-31+G(d,p)) | nih.gov |

| Rearrangement of Propargylic Carbamates | Au(I) Complex | Gold-alkyne complex; Allenylgold species | Not Specified | organic-chemistry.org |

Transition state analysis provides geometric and energetic information about the highest-energy point along the reaction coordinate. For example, in the formation of oxazolidinones from epoxides and chlorosulfonyl isocyanate, the transition state involves an asynchronous concerted process where the epoxide ring opening and the formation of the O–C(=O) bond are nearly complete before the C–N bond forms. nih.gov The activation energies calculated for these transition states are critical for predicting reaction rates and understanding how catalysts function to lower these energy barriers.

| Reaction | Key Transition State (TS) | Calculated Activation Energy (Gibbs Free Energy) | Finding | Reference |

|---|---|---|---|---|

| Epoxide + Chlorosulfonyl Isocyanate | TS for asynchronous concerted cycloaddition | Not explicitly stated in snippet, but profiles were generated | Path 1b was identified as the most plausible mechanism based on activation energies. | nih.govbeilstein-journals.org |

| (salen)Cr-catalyzed [Aziridine + CO₂] Coupling | TS for intramolecular ring-opening | Free-energy profile generated | Preferential opening of the substituted C-N bond of the aziridine is key to selectivity. | researchgate.net |

| Magnesium-catalyzed Oxazolidinone Synthesis | TS-5, TS-6 | Values provided in kcal/mol in the original study | The free energy profile from intermediate to product was mapped. | researchgate.net |

Computational studies are highly effective in explaining and predicting the stereoselectivity of reactions leading to chiral oxazolidinones. nih.gov By calculating the energies of the diastereomeric transition states that lead to different stereochemical products, the model can predict which stereoisomer will be formed preferentially. The lower energy transition state corresponds to the major product observed experimentally.

This approach has been applied to various asymmetric syntheses of oxazolidinones. mdpi.comnih.gov For instance, in reactions involving chiral catalysts or substrates, DFT can model the interactions between the catalyst, substrate, and reagents in the transition state structure. These models can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that dictate the facial selectivity of an attack on a prochiral center, thereby rationalizing the observed high levels of enantiomeric or diastereomeric excess.

Experimental Mechanistic Elucidation (e.g., Control Experiments, Spectroscopic Monitoring)

While computational studies provide a theoretical framework, experimental studies are essential for validating proposed mechanisms and identifying key reactive species. Techniques such as control experiments, isotopic labeling, kinetic analysis, and spectroscopic monitoring are employed to gather empirical evidence. researchgate.net

In many catalytic reactions, proton transfer is a critical, and often rate-limiting, step. rsc.orgnih.gov Mechanistic studies have revealed that this process can be facilitated by a "proton shuttle," where a molecule other than the primary reactant or solvent assists in the movement of protons. nih.govresearchgate.net In some cases, a second molecule of the substrate can act as a proton shuttle, participating in the activation of a reactant and in the subsequent protonolysis of a key intermediate. nih.gov

This concept is relevant to oxazolidinone formation where acid or base catalysis is involved, as protonation and deprotonation steps are integral to the mechanism. The efficiency of the catalytic cycle can be significantly enhanced by additives that serve as better proton shuttles. nih.gov Computational studies can complement experiments by revealing that catalyst-free reactions may actually be self-catalyzed by reactant molecules operating cooperatively through a concerted or stepwise proton shuttling mechanism. rsc.org

The direct observation or trapping of proposed reaction intermediates provides strong evidence for a given mechanistic pathway. researchgate.net In the synthesis of 2-oxazolidinone-5-carboxylic acid ethyl ester from an aziridine precursor, a key α-chlorocarbamate intermediate was successfully isolated and characterized, supporting the proposed two-step mechanism. bioorg.org

In other systems, where intermediates are too transient to be isolated, trapping experiments can be performed. A reactive species can be added to the reaction mixture to intercept the intermediate and form a stable, characterizable adduct. Spectroscopic techniques, such as in-situ NMR or IR spectroscopy, can also be used to monitor the reaction progress, allowing for the observation of the rise and fall of signals corresponding to intermediates over the course of the reaction. ysu.am

Derivatization and Chemical Transformations of 2 Oxazolidinone, 3 Methyl 5 Methylene

Functionalization of the Exocyclic Carbon-Carbon Double Bond

The exocyclic methylene (B1212753) group in 2-Oxazolidinone (B127357), 3-methyl-5-methylene- is a key site for chemical modifications, enabling the introduction of various functional groups and the extension of the carbon skeleton. This reactivity is exploited in several ways, including catalytic hydrogenation and electrophilic additions.

Catalytic Hydrogenation of the Exocyclic Methylene Group

The catalytic hydrogenation of the exocyclic methylene group of 2-oxazolidinone derivatives is a fundamental transformation that leads to the corresponding 5-methyl-substituted oxazolidinones. This reaction effectively saturates the double bond, providing a route to chiral 5-methyloxazolidinones, which are important building blocks in organic synthesis. While specific studies on the catalytic hydrogenation of 2-Oxazolidinone, 3-methyl-5-methylene- are not extensively detailed in the reviewed literature, the hydrogenation of similar 2-oxazolone systems to yield 2-oxazolidinones is well-established. For instance, ruthenium(II)-NHC catalyst systems have been successfully employed for the asymmetric hydrogenation of 2-oxazolones, affording optically active 2-oxazolidinone derivatives in high yields and with excellent enantioselectivities. nih.gov

The general conditions for such hydrogenations often involve the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The solvent and reaction conditions can be optimized to achieve high conversion and selectivity.

| Catalyst | Substrate Class | Product Class | Key Features |

| Ru(II)-NHC | 2-Oxazolones | Chiral 2-Oxazolidinones | High yield and enantioselectivity. nih.gov |

| Pd/C | Alkenes | Alkanes | Common and efficient for double bond reduction. |

| Raney Nickel | Unsaturated Compounds | Saturated Compounds | Widely used hydrogenation catalyst. |

Electrophilic Additions, Including Halogenation

The electron-rich nature of the exocyclic double bond in 5-methylene-2-oxazolidinones makes it susceptible to electrophilic attack. This reactivity allows for the introduction of a variety of functional groups at the 5-position of the oxazolidinone ring.

Halogenation , for instance, is a key electrophilic addition reaction. The reaction of 5-methylene-2-oxazolidinones with halogens such as bromine (Br₂) or iodine (I₂) is expected to proceed via a halonium ion intermediate, followed by nucleophilic attack to yield 5-(halomethyl)-5-halo-2-oxazolidinone or related derivatives, depending on the reaction conditions and the presence of other nucleophiles. While direct experimental details for the halogenation of 2-Oxazolidinone, 3-methyl-5-methylene- are scarce in the available literature, the iodocyclocarbamation of N-allylated carbamates to form 5-(iodomethyl)oxazolidin-2-ones is a well-documented analogous reaction, highlighting the feasibility of such transformations. organic-chemistry.org

Other electrophilic additions could involve the reaction with acids (hydrohalogenation) or the addition of other electrophiles, leading to a wide range of functionalized 5-substituted oxazolidinones. The regioselectivity of these additions would be governed by Markovnikov's or anti-Markovnikov's rule, depending on the specific reagents and reaction mechanisms.

Chemical Modifications at the Nitrogen Position

The nitrogen atom of the 2-oxazolidinone ring, while part of an amide-like system, can still undergo chemical modifications, although its reactivity is attenuated by the adjacent carbonyl group. The N-methyl group in 2-Oxazolidinone, 3-methyl-5-methylene- can potentially be cleaved or replaced under certain conditions, allowing for the introduction of different substituents at the N-3 position.

However, a more common strategy involves the synthesis of 5-methylene-2-oxazolidinones with a desired N-substituent already in place or with a protecting group that can be removed and replaced. For example, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a route to 3-aryl-2-oxazolidinones. organic-chemistry.org While this is not a direct modification of the N-methyl group, it illustrates a key strategy for diversifying the substituent at the nitrogen position of the oxazolidinone ring system.

Synthesis of Diverse 2-Oxazolidinone Scaffolds from Methylene Precursors

The reactivity of the exocyclic double bond in 2-Oxazolidinone, 3-methyl-5-methylene- makes it a valuable precursor for the synthesis of a variety of more complex heterocyclic scaffolds, particularly through cycloaddition reactions.

[3+2] Cycloaddition reactions are a powerful tool in this regard. For instance, 5-methylene-2-oxazolidinones can act as dipolarophiles in reactions with 1,3-dipoles such as azomethine ylides. These reactions lead to the formation of spiro-pyrrolidinyl-oxazolidinones, which are complex heterocyclic systems with potential biological activity. The reaction of 5-methylidene-3-aryl-2-chalcogen-imidazolones with azomethine ylides generated in situ from isatins and N-substituted glycines has been shown to be a regio- and diastereoselective method for the synthesis of dispiro derivatives. nih.gov A similar reactivity profile is anticipated for 2-Oxazolidinone, 3-methyl-5-methylene-.

[4+2] Cycloaddition reactions , or Diels-Alder reactions, are another avenue for elaborating the 5-methylene-2-oxazolidinone core. In these reactions, the exocyclic methylene group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring fused or spiro-linked to the oxazolidinone.

The versatility of these cycloaddition reactions allows for the construction of a wide array of complex molecular architectures starting from the relatively simple 2-Oxazolidinone, 3-methyl-5-methylene- precursor.

| Reaction Type | Reactant | Product Scaffold |

| [3+2] Cycloaddition | Azomethine Ylide | Spiro-pyrrolidinyl-oxazolidinone nih.gov |

| [4+2] Cycloaddition | Conjugated Diene | Spiro-cyclohexenyl-oxazolidinone |

Applications of 2 Oxazolidinone, 3 Methyl 5 Methylene in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Auxiliaries

Chiral oxazolidinones are widely recognized as powerful chiral auxiliaries in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of modern organic synthesis, allowing for the creation of complex, enantiomerically pure molecules from simpler, achiral starting materials. williams.edu

The effectiveness of oxazolidinone auxiliaries, such as those popularized by David A. Evans, stems from their rigid ring structure, which is typically substituted at the 4 and 5 positions. wikipedia.org These substituents create a defined chiral environment, sterically hindering one face of a reactive intermediate (like an enolate), thereby forcing an incoming reagent to approach from the less hindered face. wikipedia.orgwilliams.edu This high degree of facial selectivity is the basis for their utility in a wide range of stereoselective transformations. wikipedia.orgnih.gov

The primary contribution of chiral oxazolidinones is in the stereoselective synthesis of enantioenriched compounds. bioorg.org Functionalized chiral oxazolidin-2-ones serve as versatile chiral synthons, which are molecular fragments used to build up more complex molecules. bioorg.org By employing these auxiliaries, chemists can achieve high levels of asymmetric induction in various reactions, leading to products with high diastereomeric or enantiomeric excess. nih.gov

For instance, enantiomerically pure 4-(halomethyl)oxazolidin-2-one has been instrumental as a synthon for alanine (B10760859) or alaninol in the synthesis of complex natural products like (-)-Slaframine. bioorg.org The synthesis of oxazolidinones themselves can be achieved stereoselectively from chiral starting materials like aziridines, ensuring the high optical purity required for their role as auxiliaries. bioorg.orgbioorg.org The absolute configuration at the C-5 position of the oxazolidinone can be controlled by the configuration of the C-2 position of the starting chiral aziridine (B145994). bioorg.org

Chiral oxazolidinones have been extensively applied in stereoselective carbon-carbon bond-forming reactions, most notably in asymmetric aldol (B89426) and Diels-Alder reactions. wikipedia.orgnih.govnih.govorganic-chemistry.org

Asymmetric Aldol Reactions: The Evans' asymmetric aldol reaction is a classic example of the power of oxazolidinone auxiliaries. nih.govnih.gov In this reaction, an N-acyloxazolidinone is deprotonated to form a boron enolate. nih.gov The rigid, chelated structure of this enolate, combined with the steric influence of the auxiliary's substituents, directs the subsequent reaction with an aldehyde to produce a specific diastereomer of the β-hydroxy carbonyl product with very high selectivity. wikipedia.orgnih.gov This method is particularly powerful as it simultaneously creates two new contiguous stereocenters. wikipedia.org The auxiliary can then be cleaved to reveal the chiral carboxylic acid, alcohol, or other derivatives, with the chiral auxiliary being recovered. nih.gov

| Reaction Type | Chiral Auxiliary | Key Reagents | Selectivity (d.e.) | Product Type |

| Asymmetric Aldol | Oxazolidinone derivative of cis-1-amino-2-hydroxyindan | Bu₂BOTf, i-Pr₂NEt, Aldehyde | >99% | syn-Aldol adduct |

| Diels-Alder | N-Acyloxazolidinone | Lewis Acid | High | Chiral cyclic adduct |

Diels-Alder Reactions: In asymmetric Diels-Alder reactions, N-acryloyl oxazolidinones function as chiral dienophiles. The oxazolidinone auxiliary shields one face of the double bond, directing the approach of the diene. In the presence of a Lewis acid catalyst, these reactions proceed with high diastereoselectivity to yield chiral six-membered rings, which are common structural motifs in natural products. wikipedia.org

Role as Synthons in Complex Molecule Synthesis

Beyond their role as temporary auxiliaries, the oxazolidinone ring itself can be incorporated as a key structural unit or serve as a precursor to other important functional groups in the synthesis of complex molecules. bioorg.org 5-Functionalized oxazolidin-2-ones, for example, are valuable intermediates. bioorg.org Their synthesis from enantiomerically pure 2-substituted aziridines provides a stereospecific route to these important building blocks. bioorg.org

These synthons have been used in the synthesis of various biologically active compounds. bioorg.org For example, isoserine derivatives derived from chiral oxazolidin-2-ones are regarded as protease inhibitors. bioorg.org The ability to introduce functionality at the 5-position, such as ester, vinyl, or acyl groups, makes these oxazolidinones highly versatile for further chemical elaboration in the construction of complex target molecules like the toxin Kalkitoxin. bioorg.orgwikipedia.org

Strategic Access to Chiral γ-Amino Alcohols

Chiral γ-amino alcohols are important structural motifs found in many natural products and pharmaceuticals. unimi.it While direct synthesis of "2-Oxazolidinone, 3-methyl-5-methylene-" leading to γ-amino alcohols is not explicitly detailed, the manipulation of related oxazolidinone structures provides a strategic pathway to these compounds. bioorg.orgunimi.it

For example, functionalized chiral oxazolidinones can be synthesized from enantiomerically pure aziridine-2-methanols. bioorg.org The resulting oxazolidinone, such as 4-(chloromethyl)-2-oxazolidinone, can then be used as a precursor for synthesizing analogues of (L)-homophenylalaninol, which is a γ-amino alcohol derivative. bioorg.org The oxazolidinone serves as a masked amino alcohol, with the ring being opened at a later stage to reveal the desired functionality. This approach allows for the stereocontrolled synthesis of these valuable building blocks. bioorg.orgresearchgate.net

Polymer Science and Materials Research Involving Methylene Oxazolidinone Monomers

Radical Polymerization of Methylene (B1212753) Oxazolidinones

Radical polymerization is a primary method for synthesizing polymers from methylene oxazolidinone monomers. This process involves the initiation of a radical species that adds to the monomer's external methylene group, propagating a polymer chain. This approach is versatile for creating both homopolymers and copolymers. A significant focus of modern research is to control the polymerization process to produce well-defined polymer structures, which has led to the application of advanced techniques like Reversible Deactivation Radical Polymerization (RDRP).

Methylene oxazolidinones, such as the related monomer 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx), have been successfully polymerized via conventional radical polymerization. researchgate.net These polymerizations typically utilize standard radical initiators. The resulting polymers feature a carbon-based backbone with pendant oxazolidinone rings.

Copolymerization studies are crucial for tuning the final properties of the material. By incorporating other vinyl monomers, researchers can modify characteristics like solubility, thermal stability, and reactivity. The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r₁, r₂), which indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. For instance, in the free radical copolymerization of 2-vinyl-4,4-dimethyl-2-oxazoline-5-one (VDMA) and methacrylic acid (MAA), the reactivity ratios were determined to be r₁(VDMA) = 1.36 and r₂(MAA) = 0.41. researchgate.net This indicates that the VDMA-terminated radical prefers to add another VDMA monomer, while the MAA-terminated radical also prefers to add a VDMA monomer, suggesting that the copolymer will be enriched in VDMA units compared to the monomer feed. researchgate.net

Table 1: Reactivity Ratios for a Representative Oxazolidinone-Related Monomer System (Note: Data is for the related system of 2-vinyl-4,4-dimethyl-2-oxazoline-5-one (VDMA, M₁) and methacrylic acid (MAA, M₂))

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization Tendency |

|---|---|---|---|---|

| VDMA | MAA | 1.36 | 0.41 | Blocky / Enriched in M₁ |

To achieve better control over molecular weight, dispersity (Đ), and polymer architecture, Reversible Deactivation Radical Polymerization (RDRP) techniques have been applied to methylene oxazolidinone monomers. researchgate.net These methods, often referred to as controlled or living radical polymerizations, maintain a low concentration of active radical species, minimizing termination reactions.

Studies on the related monomer DMOx have explored its copolymerization using RDRP methods such as organometallic-mediated radical polymerization (OMRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net These techniques have been successfully employed to produce well-defined copolymers of DMOx with other monomers like vinyl acetate (B1210297) (VAc). researchgate.net The application of RDRP allows for the synthesis of block copolymers and other complex architectures that are not accessible through conventional free-radical methods, opening pathways to more sophisticated materials. researchgate.net

Post-Polymerization Modification of Oxazolidinone-Containing Polymers

A key advantage of polymers derived from methylene oxazolidinones is the potential for post-polymerization modification. The pendant oxazolidinone ring can be viewed as a protected functional group that can be chemically altered after the polymer backbone has been formed. researchgate.net This strategy allows for the introduction of functional groups that might not be compatible with the conditions of radical polymerization.

A primary example of this is the hydrolysis of the oxazolidinone ring. For polymers of DMOx, the pendant heterocycles can be transformed into vicinal amino-alcohol functionalities under specific reaction conditions. researchgate.net This conversion changes the chemical nature of the polymer side chains, for example, by increasing hydrophilicity or introducing reactive sites for further functionalization or cross-linking. The ability to perform such modifications is highly valuable for creating materials for biomedical applications or advanced coatings. The general principle is similar to the well-established hydrolysis of poly(2-oxazoline)s to yield linear poly(ethylene imine), a reaction that transforms the polymer by cleaving the amide side chains. rsc.orgresearchgate.netrsc.org

Table 2: Example of Post-Polymerization Modification

| Precursor Polymer | Reagent/Condition | Resulting Functional Group | Modified Polymer Property |

|---|---|---|---|

| Poly(4,4-dimethyl-5-methyleneoxazolidin-2-one) | Hydrolysis | Vicinal Amino-alcohol | Increased hydrophilicity, reactive sites |

Investigation of Structure-Property Relationships for Poly(methylene oxazolidinone)s in Material Science

Understanding the relationship between the polymer's structure and its macroscopic properties is fundamental to designing new materials. For poly(methylene oxazolidinone)s, key properties of interest include thermal stability, glass transition temperature (T₉), solubility, and mechanical performance.

The structure of the pendant group plays a critical role in determining these properties. The polar oxazolidinone ring is expected to impart a relatively high glass transition temperature (T₉) due to restricted chain mobility from dipole-dipole interactions. The T₉ is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For comparison, poly(2-methyl-2-oxazoline), another polymer with a five-membered heterocyclic side chain, exhibits a T₉ of approximately 50 °C. mdpi.com Polymers with different side chains can have vastly different T₉ values, which affects their application range. mdpi.comcore.ac.uk

Thermal stability, often assessed by thermogravimetric analysis (TGA), is another critical property. Poly(2-oxazoline)s with hydrocarbon side-chains are typically stable up to 300 °C. mdpi.comcore.ac.uk The thermal decomposition of poly(2-methyl-2-oxazoline) has been shown to begin above 209 °C. mdpi.com It is anticipated that polymers based on 3-methyl-5-methylene-2-oxazolidinone would exhibit similar thermal stability, making them suitable for various processing conditions. The solubility is dictated by the polarity of the side chain, with the oxazolidinone group likely conferring solubility in polar organic solvents.

Table 3: Thermal Properties of Structurally Related Polymers (Note: Data is for analogous polymer systems to infer potential properties of poly(methylene oxazolidinone)s)

| Polymer | Glass Transition Temp. (T₉) | Thermal Decomposition Temp. |

|---|---|---|

| Poly(2-ethyl-2-oxazoline) | ~54 °C | >300 °C |

| Poly(2-n-propyl-2-oxazoline) | ~35 °C | >300 °C |

| Poly(2-methyl-2-oxazoline) | ~50 °C | >209 °C |

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Conversion Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For 2-Oxazolidinone (B127357), 3-methyl-5-methylene- , both ¹H and ¹³C NMR would provide critical information about its atomic framework.

In a typical ¹H NMR spectrum, the protons of the exocyclic methylene (B1212753) group (=CH₂) are expected to appear as distinct signals in the olefinic region, likely between 4.5 and 5.5 ppm. The chemical shifts of these protons would be influenced by their diastereotopic relationship and coupling to each other. The protons on the C4 of the oxazolidinone ring would likely resonate as a multiplet, with its chemical shift influenced by the adjacent nitrogen and the C5 carbon bearing the methylene group. The methyl group attached to the nitrogen (N-CH₃) would present as a singlet, typically in the range of 2.5 to 3.0 ppm.

The ¹³C NMR spectrum would further confirm the structure. Key resonances would include the carbonyl carbon (C=O) of the oxazolidinone ring, typically appearing downfield around 155-160 ppm. The carbons of the exocyclic double bond (C=CH₂) would also have characteristic shifts, with the quaternary carbon appearing at a different chemical shift than the methylene carbon. The remaining carbons of the oxazolidinone ring and the methyl group would also exhibit signals at predictable chemical shifts, corroborating the proposed structure.

Beyond structural confirmation, NMR spectroscopy is a powerful tool for monitoring reaction conversion during the synthesis of 2-Oxazolidinone, 3-methyl-5-methylene- . By integrating the signals corresponding to the starting materials and the product, a quantitative assessment of the reaction's progress can be achieved over time.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH₂ | 4.5 - 5.5 | Multiplet |

| -CH₂- (Ring) | Varies | Multiplet |

| N-CH₃ | 2.5 - 3.0 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 155 - 160 |

| C=CH₂ | Varies |

| =CH₂ | Varies |

| -CH₂- (Ring) | Varies |

| N-CH₃ | Varies |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 2-Oxazolidinone, 3-methyl-5-methylene- , electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) would be employed. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, as specific bond cleavages can be correlated to the molecule's structure.

Chromatographic Methods (e.g., LC-MS/MS, GC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating enantiomers if the molecule is chiral. Gas Chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), could be utilized to determine the purity of 2-Oxazolidinone, 3-methyl-5-methylene- , provided it is sufficiently volatile and thermally stable.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another powerful method for purity assessment. When coupled with a mass spectrometer (LC-MS) or tandem mass spectrometry (LC-MS/MS), it provides both separation and identification capabilities, offering a robust analysis of the compound and any potential impurities.

If the synthesis of 2-Oxazolidinone, 3-methyl-5-methylene- can result in a racemic mixture, chiral chromatography is necessary to determine the enantiomeric excess (ee). This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. The two enantiomers will interact differently with the chiral stationary phase, leading to their separation and allowing for the quantification of each, thereby determining the enantiomeric purity of the sample.

Concluding Perspectives and Future Research Directions

Emerging Trends in 2-Oxazolidinone (B127357), 3-methyl-5-methylene- Synthesis and Application

The synthesis and application of 2-Oxazolidinone, 3-methyl-5-methylene- are evolving, driven by the demand for more efficient, selective, and sustainable chemical methodologies. A significant trend is the development of novel catalytic systems that can construct the core structure under milder conditions.

Synthesis: Modern synthetic efforts are moving beyond traditional multi-step sequences towards more atom-economical and elegant catalytic routes. A notable emerging method involves the gold(I)-catalyzed rearrangement of corresponding propargylic tert-butylcarbamates, which provides a direct and efficient pathway to 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org This approach is advantageous due to its mild reaction conditions and high yields. organic-chemistry.org Another key trend is the incorporation of carbon dioxide (CO₂) as a C1 feedstock, aligning with the principles of green chemistry. Silver-catalyzed reactions that incorporate CO₂ into propargylic amines are being explored to furnish the oxazolidinone ring system while retaining the valuable methylene (B1212753) functionality. organic-chemistry.org

Applications: In terms of applications, the primary focus is on leveraging the reactive methylene group. The compound serves as a key building block for more complex heterocyclic structures through transition-metal-catalyzed reactions. researchgate.net For instance, its reaction with isocyanates, catalyzed by various transition metals, opens pathways to novel substituted heterocycles. researchgate.net Furthermore, its role as a monomer in polymerization is a major area of interest. The ability of the exocyclic double bond to undergo polymerization allows for the creation of polymers with the oxazolidinone moiety embedded in the side chain, which can impart unique properties such as improved thermal stability and polarity to the resulting materials. rwth-aachen.de

| Methodology | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Rearrangement of Propargylic Carbamates | Cationic Gold(I) Complex | Mild conditions, high yields, direct access to the 5-methylene structure. | organic-chemistry.org |

| Carboxylative Cyclization of Propargylic Amines | Silver (Ag) Catalyst | Utilization of CO₂ as a renewable feedstock, high atom economy. | organic-chemistry.org |

| Ring-Opening Cyclization | Palladium (Pd) Catalyst | High yield and stereoselectivity from vinyl-substituted aziridines and CO₂. | organic-chemistry.org |

Challenges in Scalable and Sustainable Production Methodologies

Despite promising synthetic routes, the transition from laboratory-scale synthesis to large-scale, sustainable industrial production of 2-Oxazolidinone, 3-methyl-5-methylene- presents several significant challenges.

Scalability: A primary hurdle is the reliance on expensive noble metal catalysts such as gold and palladium. organic-chemistry.org While highly effective, the cost and limited availability of these metals can make the process economically unviable on an industrial scale. Catalyst recovery and recycling are critical for improving process feasibility but often require additional complex and costly separation steps. Furthermore, the inherent reactivity of the 5-methylene group, while beneficial for applications, poses a stability challenge during synthesis and purification. The compound can be prone to undesired polymerization under thermal stress or in the presence of trace impurities, leading to reduced yields and complicated purification protocols.

| Challenge Area | Specific Issue | Potential Mitigation Strategy |

|---|---|---|

| Scalability | High cost of noble metal catalysts (Au, Pd). | Development of earth-abundant metal catalysts; catalyst immobilization for easier recovery. |

| Product instability (undesired polymerization). | Process optimization for lower temperatures; development of continuous flow reactors. | |

| Sustainability | Dependence on volatile organic solvents. | Exploration of aqueous synthetic routes or solvent-free conditions. |

| Energy consumption and waste generation. | Design of highly selective catalytic systems to minimize byproducts; process intensification. |

Unexplored Avenues for Novel Chemical Transformations and Material Applications

The future of 2-Oxazolidinone, 3-methyl-5-methylene- lies in the exploration of its untapped chemical reactivity and its application in advanced materials. The exocyclic alkene is a versatile functional handle that opens the door to a wide array of chemical transformations that remain largely unexplored.

Novel Transformations: The electron-deficient nature of the exocyclic double bond, conjugated to the carbonyl group, makes it an excellent Michael acceptor. Its potential in asymmetric Michael addition reactions, using chiral catalysts, could provide access to a wide range of enantiomerically pure 5-substituted oxazolidinone derivatives, which are valuable intermediates in pharmaceutical synthesis. Another unexplored area is its use as a dienophile in Diels-Alder reactions or in other pericyclic reactions, such as [2+2] cycloadditions, to construct complex polycyclic and heterocyclic scaffolds. The functionalization of the alkene through methods like epoxidation, dihydroxylation, or ozonolysis could also yield novel and useful derivatives.

Material Applications: In materials science, the potential of 2-Oxazolidinone, 3-methyl-5-methylene- as a functional monomer is far from fully realized. While its homopolymerization is of interest, its copolymerization with other vinyl monomers (e.g., styrenes, acrylates) could lead to a new class of functional polymers with tunable properties. The polar oxazolidinone side chains could enhance adhesion, modify solubility, or serve as sites for post-polymerization modification. These materials could find applications as specialty adhesives, coatings, or membranes. Furthermore, the synthesis of well-defined block copolymers containing a poly(2-Oxazolidinone, 3-methyl-5-methylene-) segment could lead to self-assembling nanostructures with unique morphologies and properties.

| Research Avenue | Description | Potential Outcome |

|---|---|---|

| Asymmetric Michael Additions | Using the compound as a Michael acceptor with various nucleophiles under chiral catalysis. | Enantiomerically pure 5-substituted oxazolidinones for chiral synthesis. |

| Cycloaddition Reactions | Employing the methylene group as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions. | Novel, complex heterocyclic and carbocyclic frameworks. |

| Functional Copolymers | Copolymerization with commodity monomers to create new polymers. | Materials with tunable polarity, thermal stability, and adhesive properties. |

| Block Copolymer Synthesis | Controlled polymerization techniques to create block copolymers. | Self-assembling nanomaterials for advanced applications. |

Q & A

Q. What are the recommended synthetic routes for 3-methyl-5-methylene-2-oxazolidinone, and how can reaction conditions be optimized?

A two-step synthesis is commonly employed:

Step 1 : React 3-methyl-2-oxazolidinone with a methylene donor (e.g., formaldehyde or paraformaldehyde) under basic conditions. Triphosgene or phosgene derivatives are often used to activate the oxazolidinone ring for substitution .

Step 2 : Introduce the methylene group via nucleophilic addition or cyclization. Catalysts like K₂CO₃ or Et₃N in THF at 0°C to room temperature improve yields (72–89%) .

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Use anhydrous solvents to minimize hydrolysis side reactions.

Q. How can spectroscopic techniques (NMR, IR, Raman) distinguish 3-methyl-5-methylene-2-oxazolidinone from structurally similar derivatives?

Key spectral markers include:

- ¹H NMR : The methylene proton (CH₂) adjacent to the oxazolidinone ring appears as a singlet at δ 4.8–5.2 ppm. The 3-methyl group resonates as a triplet at δ 1.2–1.5 ppm due to coupling with the ring nitrogen .

- Raman Spectroscopy : A strong band at 1670–1690 cm⁻¹ corresponds to the carbonyl (C=O) stretch, while the methylene group shows a peak at 1450–1480 cm⁻¹ .

- IR : Confirm the absence of N-H stretches (3300–3500 cm⁻¹) to rule out non-substituted oxazolidinones .

Q. What stability challenges arise during storage of 3-methyl-5-methylene-2-oxazolidinone, and how can they be mitigated?

Stability Issues :

Q. Mitigation Strategies :

- Store at –20°C in amber vials under inert gas (N₂ or Ar).

- Use desiccants (e.g., silica gel) in storage containers to control humidity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 3-methyl-5-methylene-2-oxazolidinone for enhanced bioactivity?

SAR Insights :

- Substitution at Position 3 : Bulky groups (e.g., ethyl or benzyl) increase steric hindrance, reducing enzymatic degradation but may lower solubility .

- Methylene Group Functionalization : Introducing electron-withdrawing groups (e.g., nitro or fluoro) enhances electrophilicity, improving binding to target enzymes .

Q. Methodology :

Q. How should researchers resolve contradictions in reported thermodynamic data for oxazolidinone derivatives?

Case Example : Discrepancies in heat capacity (Cp) values for 2-oxazolidinone derivatives.

| Source | Cp (J/mol·K) | Method | Reference |

|---|---|---|---|

| NIST Database | 210 ± 2.5 | Calorimetry | |

| Theoretical Models | 198–205 | DFT Calculations |

Q. Resolution Strategy :

Q. What advanced analytical methods are critical for detecting trace impurities in 3-methyl-5-methylene-2-oxazolidinone?

Q. How can computational modeling predict the reactivity of 3-methyl-5-methylene-2-oxazolidinone in novel reactions?

Approach :

- Use density functional theory (DFT) to calculate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.